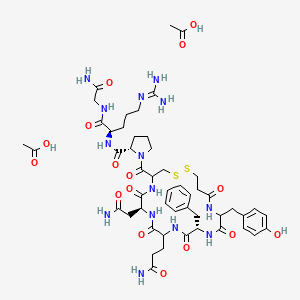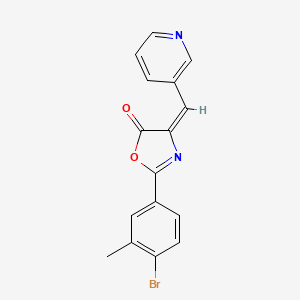![molecular formula C29H35NO2 B10775111 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine CAS No. 191217-42-2](/img/structure/B10775111.png)
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzhydryloxymethyl group and a 4-methoxyphenylpropyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzhydryloxymethyl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 4-methoxyphenylpropyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-methoxyphenylpropyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryloxymethyl or 4-methoxyphenylpropyl groups using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-1-[3-(4-methoxyphenyl)propyl]piperidine: Similar structure but with a benzyloxy group instead of benzhydryloxymethyl.
4-(Benzhydryloxymethyl)-1-[3-(4-hydroxyphenyl)propyl]piperidine: Similar structure but with a hydroxy group instead of methoxy.
Uniqueness
4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine is unique due to the presence of both benzhydryloxymethyl and 4-methoxyphenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
191217-42-2 |
|---|---|
分子式 |
C29H35NO2 |
分子量 |
429.6 g/mol |
IUPAC名 |
4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |
InChIキー |
WRTXEGOLODUQIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)
![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)

![4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate](/img/structure/B10775092.png)
![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
![3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid](/img/structure/B10775106.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
